molecular formula C13H19N3O4S B2949159 Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate CAS No. 873075-58-2

Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2949159
CAS No.: 873075-58-2
M. Wt: 313.37
InChI Key: YWFZFWKWBKOXFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a thiazole moiety and tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the thiazole derivative with piperazine in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiazole moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of a carboxyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy group instead of the thiazole ring.

    Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate: Features a chloropyridine moiety instead of the thiazole ring.

Uniqueness

Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of both the thiazole and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)16-6-4-15(5-7-16)11-14-8-9(21-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFZFWKWBKOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.33 g (15.6 mmol) of tert-butyl 4-(5-ethoxycarbonylthiazol-2-yl)piperazine-1-carboxylate [Precursor BBB60] were dissolved in ethanol together with 0.96 g (17.1 mmol) of KOH (100 ml) and stirred at 40° C. 4 h. The resulting precipitate was filtered off and dissolved in water. After this, the solution was adjusted to a pH<2 with 10% strength hydrochloric acid and extracted with chloroform. The organic phase was washed with water and a satd aq. NaCl soln and dried over MgSO4. After filtration and concentration in vacuo, 2.77 g (8.8 mmol, 56%) of tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate were obtained from the residue by recrystallization from diethyl ether.
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Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-thiazolyl]-1-piperazinecarboxylate (i.e. the product of Example 4, Step A) (2.56 g, 8 mmol) in 15 mL of methanol and 15 mL of tetrahydrofuran was added 1 N aqueous NaOH solution (10 mL), and the mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure, diluted with water, washed with ether, and acidified with excess 20% aqueous citric acid solution to give a precipitate. The precipitate was filtered, washed with water and dried to give 2.12 g of the title compound as a slightly pink solid.
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1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-thiazolyl]-1-piperazinecarboxylate
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